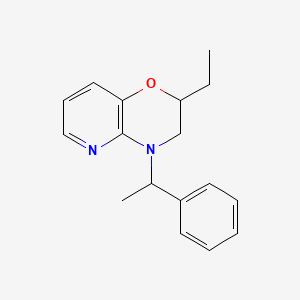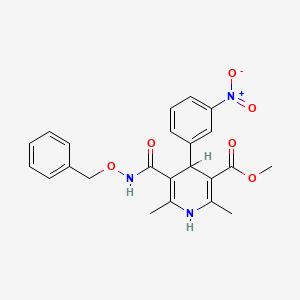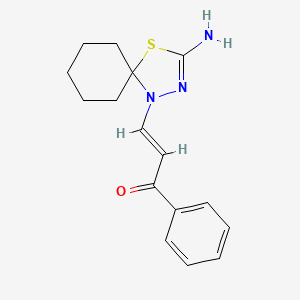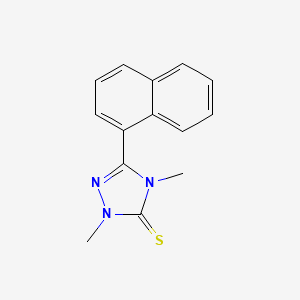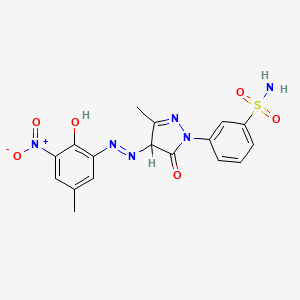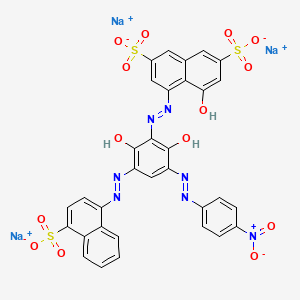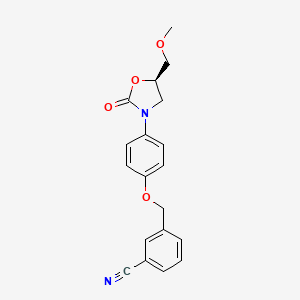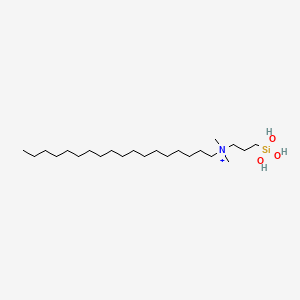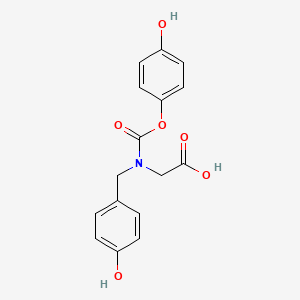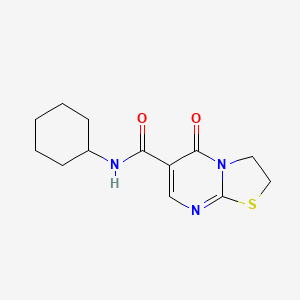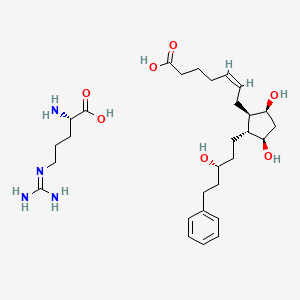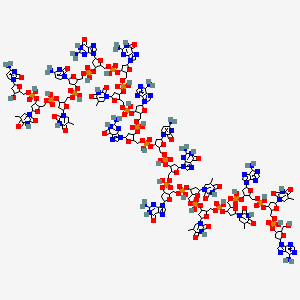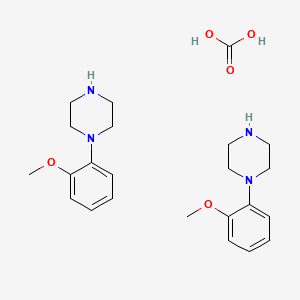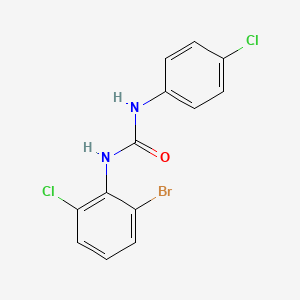
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of bromine, chlorine, and an amide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine typically involves the following steps:
Nitration: The starting material, 2-bromo-6-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting amine is acylated with 4-chlorobenzoyl chloride to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by acylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and amide groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Coupling Reagents: Boronic acids, palladium catalysts.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of nitroso or nitro derivatives.
Coupling Products: Coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloroaniline: A precursor in the synthesis of the compound.
4-Chlorobenzoyl chloride: Used in the acylation step.
2-Bromo-6-chloro-4-nitroaniline: An intermediate in the synthesis.
Uniqueness
2-Bromo-6-chloro-N-(((4-chlorophenyl)amino)carbonyl)benzenamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it valuable in various research and industrial applications.
Properties
CAS No. |
51214-05-2 |
|---|---|
Molecular Formula |
C13H9BrCl2N2O |
Molecular Weight |
360.0 g/mol |
IUPAC Name |
1-(2-bromo-6-chlorophenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C13H9BrCl2N2O/c14-10-2-1-3-11(16)12(10)18-13(19)17-9-6-4-8(15)5-7-9/h1-7H,(H2,17,18,19) |
InChI Key |
FOLOLDVVRMCRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)NC(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


